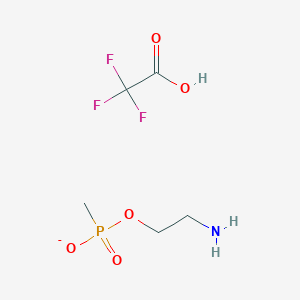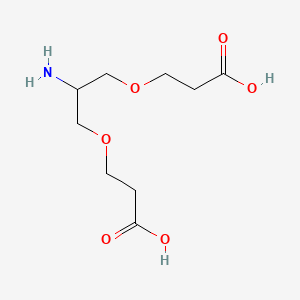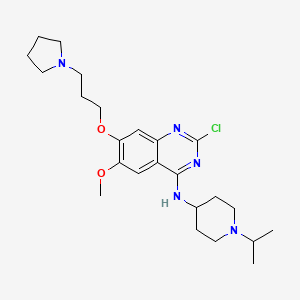
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolin-4-amine derivative. Quinazolin-4-amines are a class of compounds that have been studied for their potential therapeutic effects . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrrolidine ring, which is found in many natural products and drugs .
Molecular Structure Analysis
The molecular formula of this compound is C30H49N7O2 . It contains several functional groups, including an amine, an ether, and a quinazoline. These functional groups could potentially be involved in its biological activity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the ether and amine groups could potentially be sites of metabolic breakdown in the body .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula, such as its molecular weight, which is 539.765 .科学的研究の応用
CCR4 Antagonists for Anti-inflammatory Activity : Derivatives of this compound, specifically those with modifications in the pyrrolidine moiety, have shown strong inhibition of human/mouse chemotaxis. These compounds demonstrate significant anti-inflammatory activity in murine models of acute dermatitis, highlighting their potential for treating inflammation-related conditions (Yokoyama et al., 2009).
Synthesis and Characterization of Quinazoline Derivatives : Various derivatives of 7-(3-(substituted-phenoxy) propoxy) quinazolines, including those related to the specified compound, have been synthesized and characterized. These compounds are of interest due to their diverse potential applications in medicinal chemistry (Yan & Ouyang, 2013).
Antitumor Activity : Some derivatives of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline have shown preliminary antitumor activity. This suggests the potential of these compounds in cancer research, particularly for the development of new anticancer agents (Gui-ping, 2012).
Synthesis of Related Substances of Gefitinib : Derivatives of quinazoline, closely related to the specified compound, have been synthesized as related substances of gefitinib, a known anticancer drug. This indicates the compound's relevance in the context of developing novel therapeutic agents (Lihon & Zhongqi, 2014).
Antimalarial Drug Lead : Studies have identified derivatives of 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to the specified compound, as promising antimalarial drug leads. This highlights the compound's potential application in the treatment and prevention of malaria (Mizukawa et al., 2021).
将来の方向性
特性
IUPAC Name |
2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTIAKXLWWMKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

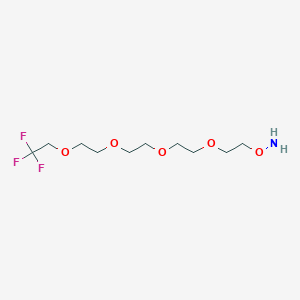
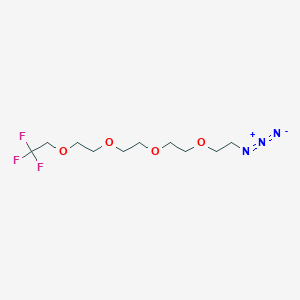
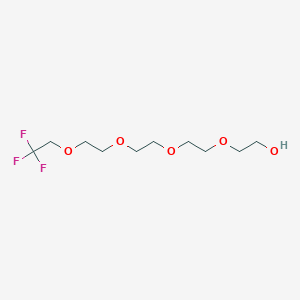
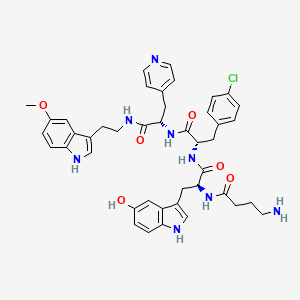
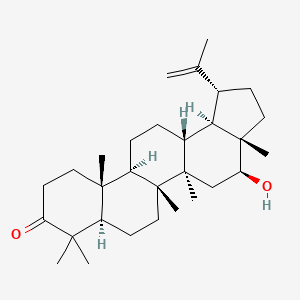
![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)
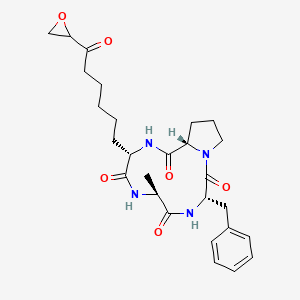
![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)
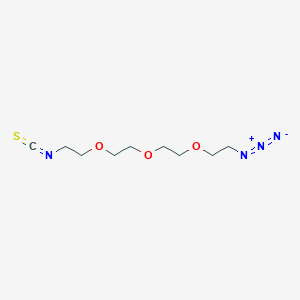
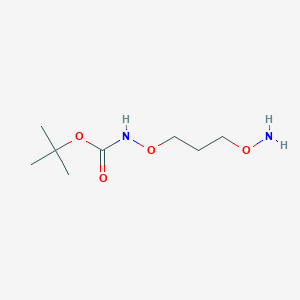
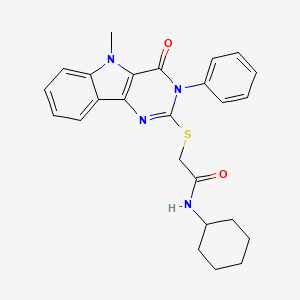
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
